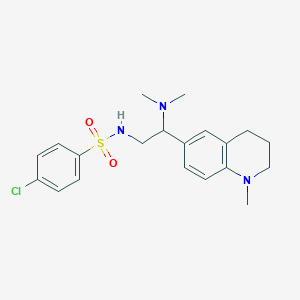

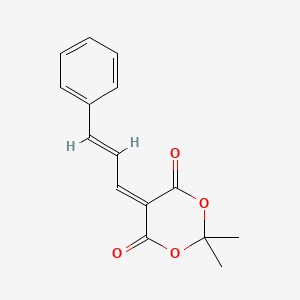

![molecular formula C19H15BrN2O5 B2506105 7-溴-2-(4-羟基-3-甲氧基苯基)-9-甲氧基-3H-色烯并[2,3-d]嘧啶-4(5H)-酮 CAS No. 912781-51-2](/img/structure/B2506105.png)

7-溴-2-(4-羟基-3-甲氧基苯基)-9-甲氧基-3H-色烯并[2,3-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Characterization and Antimicrobial Activities

The research presented in the first paper focuses on the synthesis of chromene molecules, specifically targeting the antimicrobial activity of various derivatives. Among these, the 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine derivatives showed promising antibacterial activities. The structural confirmation of these compounds was achieved through IR, ^1H- and ^13C-NMR, and MS spectroscopy, and their antimicrobial efficacy was compared to reference agents. The study highlights the structure-activity relationship (SAR) that correlates with the in vitro assays, suggesting a potent activity against certain microorganisms .

Pyrimidine Derivatives and Their Potential

The second paper discusses the preparation of a range of derivatives from 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP). These derivatives include various substitutions on the pyrimidine ring, which could potentially alter the compound's properties and biological activities. The paper reports on the synthesis of these derivatives and their structural characterization, which could be relevant for understanding the properties of the compound .

Antitumor Activity of Pyrimido Carbazoles

In the third paper, the synthesis of hetero annulated carbazoles, including pyrimido carbazoles, is described. These compounds were evaluated for their in vitro antitumor activity, with a particular focus on a novel pyrimido carbazole derivative that showed selective growth inhibition on the MCF-7 cell line. The study provides insights into the apoptotic effects of these compounds on cancer cells and discusses the preliminary structure-activity relationships, which could be valuable for the development of new therapeutic drugs .

Diuretic Activity of Quinoline Derivatives

The fourth paper explores the synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid anilides and their diuretic activity. The study found that bromination of these compounds significantly increased their diuretic activity compared to non-brominated analogs. This research could provide a basis for understanding the impact of bromination on the biological activity of related compounds .

科学研究应用

抗炎和镇痛特性

研究表明,嘧啶衍生物,包括与本化合物结构相似的那些衍生物,表现出显著的抗炎和镇痛活性。由色烯-2-酮基合成的高化合物已在体内进行了抗炎活性测试,显示出与双氯芬酸钠等标准药物相当的显著效果 (Chaydhary 等,2015)。此外,香豆素部分的新型嘧啶衍生物在动物模型中显示出镇痛和解热活性,表明它们在疼痛和发烧管理中的潜力 (Keri 等,2010)。

抗癌评估

一项对稠合香豆素-[4,3-d]-嘧啶衍生物的研究揭示了针对肝细胞癌细胞系的抗癌活性。这表明此类化合物在癌症治疗中的潜在治疗应用 (Sherif & Yossef,2013)。

合成方法

已经开发出创新的合成方法用于色烯并[2,3-d]嘧啶二酮,它们是生产具有抗菌、杀真菌和其他药理活性的化合物的关键中间体 (Osyanin 等,2014)。此类方法促进了对这些化合物的广泛生物活性的探索。

抗病毒和抗菌活性

已经合成并测试了与本化合物类似的碱基结构的化合物,以了解其抗病毒和抗菌活性。例如,在嘧啶环的 5 位上具有取代的衍生物已显示出对细胞培养中逆转录病毒复制的明显抑制作用,突出了它们作为抗逆转录病毒剂的潜力 (Hocková 等,2003)。

结构表征和抗菌活性

对色烯分子的进一步研究揭示了它们的抗菌潜力。具体而言,7H-苯并色烯嘧啶和 14H-苯并色烯三唑嘧啶的衍生物已显示出针对各种微生物的有希望的抗菌活性,支持它们在开发新的抗菌剂中的应用 (Okasha 等,2016)。

安全和危害

This involves studying the toxicity of the compound and understanding the safety measures that need to be taken while handling it.

未来方向

This involves predicting future applications of the compound based on its properties and behavior.

Please note that the availability of this information depends on the extent of research conducted on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always best to refer to scientific literature or databases for the most accurate and up-to-date information.

属性

IUPAC Name |

7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O5/c1-25-14-7-9(3-4-13(14)23)17-21-18(24)12-6-10-5-11(20)8-15(26-2)16(10)27-19(12)22-17/h3-5,7-8,23H,6H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLQIHPGCRQWND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

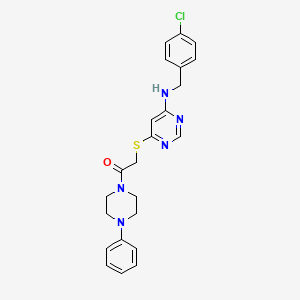

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

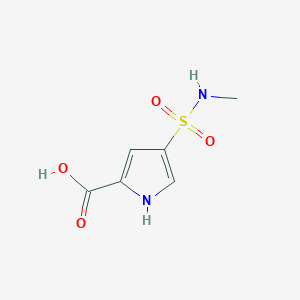

![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)